Fornicin B
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H28O5 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
5-(2,5-dihydroxyphenyl)-3-[(3E)-4,8-dimethylnona-3,7-dienyl]-5-methoxyfuran-2-one |
InChI |
InChI=1S/C22H28O5/c1-15(2)7-5-8-16(3)9-6-10-17-14-22(26-4,27-21(17)25)19-13-18(23)11-12-20(19)24/h7,9,11-14,23-24H,5-6,8,10H2,1-4H3/b16-9+ |
InChI Key |
FCRKCTMVNYZRSA-CXUHLZMHSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCC1=CC(OC1=O)(C2=C(C=CC(=C2)O)O)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC1=CC(OC1=O)(C2=C(C=CC(=C2)O)O)OC)C)C |
Synonyms |
fornicin B |
Origin of Product |
United States |
Natural Occurrence and Isolation of Fornicin B
Methodological Advancements in Natural Product Isolation from FungiThe isolation of natural products from fungi has evolved significantly, moving beyond traditional techniques to incorporate advanced methodologies. Historically, chromatographic methods, such as normal phase silica (B1680970) gel chromatography used for Fornicin B, along with various spectroscopic techniques, were fundamental for the extraction and characterization of fungal metabolites.bidd.group
Recent advancements have greatly enhanced the efficiency and scope of natural product discovery. Modern analytical techniques, including sophisticated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) approaches, enable more precise structure elucidation, even from complex mixtures. bidd.group Furthermore, "omics" technologies, such as transcriptomics and metabolomics, are increasingly employed to gain insights into fungal metabolism and biosynthetic capabilities, allowing for the detection of metabolites that might otherwise be missed.
Strategies to optimize metabolite production have also advanced. The concept of "one strain many compounds" acknowledges that modifying culture conditions (e.g., nutrient levels, co-culturing with other microorganisms) can significantly alter the chemical profile and diversity of natural products produced by a single fungal strain. bidd.group Despite these molecular and "omics"-based advancements, the isolation and culturing of filamentous fungi remain crucial for obtaining new molecules from microbial sources, highlighting the continued importance of traditional isolation practices alongside modern techniques.
Structural Elucidation and Stereochemical Characterization of Fornicin B
Spectroscopic Methodologies for Structural Determination
The definitive structure of Fornicin B was established by a comprehensive analysis of its spectroscopic data. Researchers have employed a suite of modern analytical methods to piece together its atomic connectivity and three-dimensional arrangement.
Nuclear Magnetic Resonance Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound. Through a series of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments, the carbon skeleton and the placement of protons were meticulously mapped.
Detailed analysis of the ¹H NMR spectrum of this compound reveals characteristic signals corresponding to its aromatic and terpenoid moieties. The chemical shifts, coupling constants, and signal multiplicities provide a wealth of information regarding the connectivity of protons within the molecule. Similarly, the ¹³C NMR spectrum displays distinct resonances for each carbon atom, allowing for the complete assignment of the carbon framework.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data not available in search results |
Mass Spectrometry Techniques in Structure Confirmation
High-resolution mass spectrometry (HRMS) has played a pivotal role in confirming the molecular formula of this compound. By providing an exact mass measurement, HRMS allows for the unambiguous determination of the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum offers additional structural insights, revealing characteristic losses of functional groups that help to corroborate the proposed structure.
Chiroptical Spectroscopy for Absolute Configuration
The determination of the absolute stereochemistry of this compound is crucial for a complete structural description. Chiroptical techniques, such as electronic circular dichroism (ECD), are instrumental in this regard. The experimental ECD spectrum of this compound, when compared with theoretically calculated spectra for possible stereoisomers, allows for the assignment of the absolute configuration of its stereocenters. This comparison provides a definitive understanding of the molecule's three-dimensional arrangement in space.
Comparative Structural Analysis with Related Meroterpenoids
This compound belongs to a larger family of meroterpenoids isolated from various species of the Ganoderma genus. A comparative structural analysis of this compound with its close relatives, such as Fornicin A and other known meroterpenoids, reveals both common structural motifs and unique distinguishing features. These comparisons are vital for understanding the biosynthetic pathways of these compounds and for identifying the structural elements responsible for their biological activities. The core structure often includes a prenylated hydroquinone (B1673460) unit, with variations in the length and cyclization of the terpenoid chain, as well as the oxidation patterns on both the aromatic and terpenoid moieties. These subtle structural differences can lead to significant variations in their biological properties.
Biosynthetic Pathways of Fornicin B
Proposed Hybrid Polyketide-Terpenoid Biogenesis
Meroterpenoids are fundamentally hybrid molecules, formed by the convergence of terpenoid building blocks with other structural units such as polyketides, phenols, alkaloids, and amino acids. citeab.com In the context of Ganoderma species, from which Fornicin B is isolated, GMs are understood to be derived from a hybrid of the shikimic acid and mevalonic acid pathways. mims.comfishersci.finih.gov This dual origin classifies them as either polyketide-terpenoids or non-polyketide terpenoids, depending on the specific non-terpenoid moiety involved. wikidata.orgnih.govmetabolomicsworkbench.org The general biosynthetic scheme for fungal meroterpenoids initiates with the formation of a non-terpenoid precursor, followed by a series of enzymatic modifications including prenylation, epoxidation, and a subsequent cyclization cascade. dsmz.de
Role of Prenylation in Meroterpenoid Biosynthesis
Prenylation is a pivotal enzymatic step in the biosynthesis of meroterpenoids. This process involves the attachment of isoprenoid units (derived from the mevalonate (B85504) pathway) to aromatic compounds. mims.comfishersci.fi This prenyl moiety is crucial not only for generating the astounding structural diversity observed in small molecular constituents across plants, fungi, and bacteria but also for enhancing their biological activities and bioavailability. mims.comfishersci.fi Aromatic prenyltransferase enzymes are key catalysts in this process, facilitating the formation of various meroterpenoids, including ubiquinone, plastoquinone, menadione, vitamin E, prenylflavonoids, and shikonin. mims.comfishersci.fi In the biosynthesis of Ganoderma meroterpenoids, the polyunsaturated terpenoid parts are specifically assembled through the action of prenyltransferases. mims.comfishersci.fi
Key Enzymatic Steps and Precursor Metabolites
The structural composition of Ganoderma meroterpenoids, including this compound, typically features a 1,2,4-trisubstituted phenyl group linked to a polyunsaturated terpenoid moiety. mims.comfishersci.fi It is hypothesized that the phenyl group component may originate from the degradation of lignin, a process potentially mediated by ligninolytic enzymes present in Ganoderma. mims.comfishersci.fi Following the formation of the non-terpenoid precursor, the key enzymatic transformations in meroterpenoid biosynthesis generally involve prenylation, epoxidation, and subsequent cyclization events. dsmz.de
While specific enzymatic steps directly pertaining to this compound's complete pathway are still under detailed investigation, studies on related polyketide-terpenoid hybrid metabolites in other fungi provide insights into potential mechanisms. For instance, in the nematode-trapping fungus Arthrobotrys oligospora, genes like gene 277 and gene 279 have been implicated in the biosynthesis of sesquiterpenyl epoxy-cyclohexenoid (SEC) metabolites. Gene 277 is involved in the formation of the second prenyl unit for the farnesyl toluquinol precursor, while gene 279 is responsible for the diagnostic epoxy formation. wikipedia.org These examples highlight the role of specific enzymes in orchestrating the assembly of hybrid structures from precursors such as prenyl toluquinol and farnesyl toluquinol. wikipedia.org
Chemoenzymatic and Synthetic Biology Approaches to Pathway Elucidation
Elucidating complex natural product biosynthetic pathways, such as that of this compound, often benefits from the integration of chemoenzymatic and synthetic biology techniques. Chemoenzymatic approaches combine traditional chemical synthesis methods with biocatalysis, leveraging the high specificity and efficiency of enzymes to achieve transformations that are challenging through purely chemical means. nih.govsynhet.comthegoodscentscompany.com These methods have been successfully applied to various oxidation reactions in meroterpenoid synthesis. wikidata.orgnih.gov
Advances in genome mining have facilitated the discovery of novel enzymes, such as unique prenyltransferases and vanadium-dependent haloperoxidases, which can act as highly selective biocatalysts in the total synthesis of meroterpenoids. citeab.com Synthetic biology offers a powerful platform for dissecting and reconstructing biosynthetic pathways. For example, engineered metabolic pathways in Streptomyces have been developed to produce bacterial meroterpenoids like atolypene A, allowing researchers to investigate the precise function of individual genes within the biosynthetic gene clusters. dsmz.de The reconstitution of cryptic gene clusters in heterologous hosts can also lead to the discovery and characterization of previously unknown metabolites and their associated biosynthetic routes. fishersci.at While the total synthesis of meroterpenoids, including those from Ganoderma (e.g., Fornicin A and Fornicin D), presents significant challenges due to their intricate stereochemistry, successful syntheses contribute valuable insights into the chemical feasibility and potential enzymatic mechanisms of their natural formation. nih.govfishersci.ptlipidmaps.org
Chemical Synthesis and Analog Development of Fornicin B
Strategies for Total Synthesis of Meroterpenoid Core Structures
The total synthesis of meroterpenoid core structures, including those found in Fornicin B and its analogues, typically involves convergent approaches that unite distinct aromatic and terpenoid fragments. researchgate.net A common feature of meroterpenoids is their origin from a mixed biosynthetic pathway, combining elements of the terpenoid and polyketide routes. nih.gov
Key strategies frequently utilized in the construction of these complex scaffolds include:
Intramolecular Aldol (B89426) Reactions: These reactions are pivotal for forming bicyclic lactone intermediates, which are common in many meroterpenoid skeletons. nih.gov For instance, in the synthesis of certain Ganoderma meroterpenoids, intramolecular aldol reactions have been instrumental in the stereocontrolled construction of bicyclo[2.2.2]octane skeletons fused to indanone structures. researchgate.netnih.gov
Radical Cyclizations: Decarboxylative radical cyclization is another powerful method for installing unique tetracyclic ring systems. nih.gov Additionally, intramolecular 6-exo-trig radical additions of quinone monoacetals have been employed to establish crucial biaryl bonds in complex meroterpenoids like ganoapplanin.
Cascade and Rearrangement Reactions: Gold-catalyzed intramolecular cascade cyclizations are utilized to construct specific ring systems, such as the C/D ring bearing an angular methyl group. Biosynthetically inspired sequences involving 1,2-hydride and 1,2-methyl shifts have also been explored as unified strategies to access various marine tetracyclic meroterpenoids. nih.gov Furthermore, one-pot retro-[4+2]/[4+2] cycloaddition cascades have been successfully applied to form pentacyclic cores. chemistryviews.org
Divergent Synthesis: A highly efficient strategy involves designing a common late-stage pluripotent intermediate that can be transformed into a family of related natural products. This divergent approach significantly streamlines the synthesis of structurally similar compounds, offering a powerful tool for accessing diverse meroterpenoids from a shared precursor. nih.gov
These strategies aim to efficiently assemble the intricate carbon frameworks while simultaneously establishing the correct connectivity and functionality.
Synthetic Approaches to this compound and Analogues
While a direct total synthesis of this compound is not explicitly detailed in the consulted literature, research on its close analogues, Fornicin A, Fornicin D, and Ganodercin D, provides valuable insights into the synthetic challenges and successful methodologies. These meroterpenoids, also isolated from Ganoderma mushrooms, have been prepared through concise and divergent synthetic routes. nih.gov
A key step in the synthesis of Fornicin A, Fornicin D, and Ganodercin D involved the formation of the characteristic unsaturated γ-ketoacid moiety. This was achieved via an optimized step-wise aldol condensation between two readily accessible building blocks. For instance, the butenolide moiety, a structural feature in Fornicin A, was constructed through reductive lactonization.
The synthesis of these Fornicin analogues highlights the challenges associated with their inherent reactivity. The presence of two Michael-acceptors and the susceptibility of the hydroquinone (B1673460) group to oxidation contribute to the instability of these compounds. huggingface.co This instability necessitates careful reaction design and handling during synthesis.
Stereocontrolled Synthesis and Derivatization Research
Stereocontrol is paramount in the synthesis of meroterpenoids due to the presence of multiple chiral centers that dictate their biological activity. Various methods have been developed to achieve the desired stereochemical outcomes:
Diastereoselective Reactions: Diastereoselective titanium-mediated iodolactonization has been employed to construct contiguous stereocenters, including quaternary ones, within terpenoid fragments. researchgate.net
Enantioselective Catalysis: Enantioselective total syntheses have been achieved using chiral transfer strategies in reactions like the Claisen rearrangement. researchgate.netnih.gov Copper-catalyzed enantioselective silicon-tethered intramolecular Diels-Alder cycloadditions are also utilized to construct highly functionalized bicyclo[2.2.2]octane moieties with precise stereocontrol. nih.gov
Asymmetric Dihydroxylation: The construction of the butenolide moiety, a common feature in Fornicin analogues, has been successfully achieved through asymmetric dihydroxylation, followed by Julia-Kocienski type olefination and ring-closing metathesis reactions.
Photo- and Organocatalysis: Visible-light-mediated [2+2] photocycloaddition reactions have been crucial for closing cyclobutane (B1203170) rings and forming central bicyclo[3.2.0]heptane cores in related meroterpenoids like cochlearol B, demonstrating precise control over complex ring systems. nih.govresearchgate.netnih.gov Organocatalytic Kabbe condensation has also been integrated into such strategies. researchgate.netnih.gov
Derivatization research, while not specific to this compound in the provided context, is a general strategy in natural product chemistry to modify compounds for enhanced analytical performance (e.g., in HPLC detection) or to explore structure-activity relationships. This often involves chemical modifications of hydroxyl or carboxyl groups to introduce high-response units for detection or to alter physicochemical properties.
Development of Simplified Synthetic Scaffolds for this compound Derivatives
The development of simplified synthetic scaffolds for this compound derivatives is driven by the need for more accessible quantities of the compound for extensive biological studies and to explore its therapeutic potential. The concept of divergent synthesis, as applied to Fornicin A, Fornicin D, and Ganodercin D, exemplifies this strategy. By identifying a common intermediate or a streamlined synthetic pathway to a core scaffold, researchers can efficiently generate a library of derivatives. nih.gov
Efforts to develop simplified derivatives often involve:
Modular Synthesis: Breaking down the complex target molecule into smaller, more manageable building blocks that can be synthesized independently and then coupled.
Focus on Key Pharmacophores: Identifying the minimal structural elements responsible for the desired biological activity and designing simpler molecules that retain these features. This allows for the creation of derivatives with potentially improved properties (e.g., stability, solubility) and easier synthesis.
Such simplified approaches are crucial for overcoming the limitations of natural product isolation and for facilitating the systematic exploration of chemical space around the parent compound.
Preclinical Investigations of Fornicin B S Biological Activities and Mechanisms
In Vitro Cytotoxic and Antiproliferative Activities
There is currently no published research available detailing the in vitro cytotoxic and antiproliferative activities of Fornicin B.
Evaluation against Specific Cancer Cell Lines (e.g., Hep-2, HepG2, HCT116)
No studies have been found that evaluate the cytotoxic effects of this compound against the Hep-2, HepG2, or HCT116 cancer cell lines. Consequently, there are no IC50 values or other measures of cytotoxic potency to report for this compound against these specific cell lines.
Mechanistic Studies of Cell Cycle Modulation
There is no available data from preclinical studies investigating the mechanisms by which this compound may modulate the cell cycle in cancer cells. Research into its effects on cell cycle checkpoints, cyclins, or cyclin-dependent kinases (CDKs) has not been published.
Apoptosis Induction Pathways
No scientific reports were identified that investigate the ability of this compound to induce apoptosis in cancer cells. Therefore, information regarding its potential effects on apoptotic pathways, such as the activation of caspases or modulation of Bcl-2 family proteins, is currently nonexistent.
Antioxidant and Radical Scavenging Properties
The antioxidant and radical scavenging properties of this compound have not been characterized in the available scientific literature.
DPPH Radical Scavenging Assays
There are no published studies that have utilized the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate the antioxidant capacity of this compound. As a result, no data on its potential to donate hydrogen atoms or scavenge free radicals is available to be presented in a data table.
Mechanisms of Oxidative Stress Mitigation
No research has been conducted to elucidate the potential mechanisms through which this compound might mitigate oxidative stress. Studies on its influence on antioxidant enzymes, signaling pathways related to oxidative stress (such as the Nrf2 pathway), or its ability to chelate metal ions have not been reported.
Anti-inflammatory Effects and Immunomodulation
This compound, a meroterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has been investigated for its potential anti-inflammatory and immunomodulatory properties. Research has primarily focused on its ability to modulate key signaling molecules and pathways involved in the inflammatory response.
Inhibition of Monocyte Chemotactic Protein-1 (MCP-1) Expression
Scientific studies have demonstrated that this compound can inhibit the expression of Monocyte Chemotactic Protein-1 (MCP-1). In a study by Luo and colleagues (2015), this compound was shown to impede the production of MCP-1 in high-glucose-induced mesangial cells nih.gov. MCP-1 is a potent chemokine that plays a crucial role in the recruitment of monocytes to sites of inflammation, and its inhibition is a key target for anti-inflammatory therapies. The ability of this compound to suppress MCP-1 expression suggests a potential mechanism for its anti-inflammatory effects, particularly in the context of inflammatory conditions where this chemokine is upregulated.
Table 1: Effect of this compound on MCP-1 Expression
| Treatment | Cell Type | Inducing Agent | Effect on MCP-1 Expression | Reference |
|---|---|---|---|---|
| This compound | Mesangial Cells | High Glucose | Inhibition | nih.gov |
Modulation of Inflammatory Mediators (e.g., NO, TNF-α)
Currently, there is no direct scientific evidence available from the conducted searches to suggest that this compound modulates the production of nitric oxide (NO) or tumor necrosis factor-alpha (TNF-α). While some related compounds from Ganoderma species have been shown to inhibit NO production, specific studies on this compound's activity on these inflammatory mediators are lacking in the available literature. Further research is required to determine if this compound exerts any inhibitory or modulatory effects on these key inflammatory signaling molecules.
Enzyme Inhibitory Activities
The potential of this compound to act as an enzyme inhibitor has been a subject of scientific interest, particularly in the context of neurodegenerative diseases where enzyme dysregulation plays a significant role.
Cholinesterase Inhibition (e.g., AChE, BChE)
There is currently no scientific evidence from the performed searches to indicate that this compound possesses inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). These enzymes are critical for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a therapeutic strategy for conditions such as Alzheimer's disease. While various natural products have been explored for their cholinesterase inhibitory potential, studies specifically investigating this compound for this activity have not been identified in the available literature.
Beta-Secretase 1 (BACE1) Modulation
As of the latest available information, there are no preclinical studies or reports demonstrating that this compound modulates the activity of Beta-Secretase 1 (BACE1). BACE1 is a key enzyme involved in the production of amyloid-beta peptides, which are central to the pathology of Alzheimer's disease. The investigation of natural compounds as BACE1 inhibitors is an active area of research; however, this compound has not yet been identified as a modulator of this enzyme in the scientific literature.
Other Reported Preclinical Bioactivities
Beyond its anti-inflammatory potential, other preclinical bioactivities of this compound have been noted, primarily related to its antioxidant properties.
This compound has been reported to exhibit antioxidant activity. Antioxidants are crucial for protecting cells from damage caused by oxidative stress, a process implicated in a wide range of chronic diseases. The antioxidant capacity of this compound suggests it may have a broader therapeutic potential beyond its anti-inflammatory effects.
Additionally, while direct evidence for the neuroprotective or neuromodulatory effects of this compound is limited, other compounds isolated from Ganoderma lucidum have shown such activities. This raises the possibility that this compound may also possess similar properties, although specific preclinical studies are needed to confirm this.
Table 2: Summary of Other Preclinical Bioactivities of this compound
| Bioactivity | Evidence | Potential Implication |
|---|---|---|
| Antioxidant Activity | Reported in scientific literature. | Protection against oxidative stress-related diseases. |
| Neuromodulatory Effects | Not directly studied for this compound, but observed in other Ganoderma compounds. | Potential for further investigation in neurological disorders. |
Antiviral Potentials
While specific antiviral studies on this compound are not yet available in the public domain, the broader class of compounds to which it belongs and its natural source, Ganoderma mushrooms, have demonstrated significant antiviral properties. Meroterpenoids, a class of chemical compounds that includes this compound, are known for their diverse biological activities nih.gov. Research into the antiviral efficacy of extracts and isolated compounds from Ganoderma species has revealed inhibitory effects against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), influenza virus, and enteroviruses.
The primary antiviral mechanisms attributed to compounds from Ganoderma often involve the inhibition of viral entry into host cells and the disruption of viral replication processes. For instance, triterpenoids from Ganoderma lucidum have been shown to prevent the binding of viral glycoproteins to cell surface receptors, a critical first step in infection taylorfrancis.com. Furthermore, some compounds exhibit inhibitory activity against key viral enzymes such as proteases and neuraminidase, which are essential for viral replication and release taylorfrancis.com.
A molecular docking study on triterpenoids from Ganoderma lucidum against the Dengue virus NS2B-NS3 protease, an enzyme crucial for viral replication, identified several compounds with high binding affinities nih.gov. This in silico evidence suggests that these compounds could act as potent inhibitors of the viral protease nih.gov. Although this study focused on triterpenoids, it highlights a potential mechanism that could be explored for meroterpenoids like this compound. The structural similarities between these classes of compounds warrant further investigation into the antiviral potential of this compound through similar computational and in vitro models.
Table 1: Antiviral Research on Compounds from Ganoderma Species
| Compound Class | Virus | Investigated Mechanism of Action |
|---|---|---|
| Triterpenoids | HIV, HSV, Influenza, Enteroviruses | Inhibition of viral entry and replication; Inhibition of viral enzymes (protease, neuraminidase) taylorfrancis.com |
| Triterpenoids | Dengue Virus | Potential inhibition of NS2B-NS3 protease (based on molecular docking) nih.gov |
Neuroprotective Research
The neuroprotective potential of meroterpenoids from Ganoderma species is an emerging area of research, offering promising insights into the possible therapeutic applications of this compound in neurodegenerative diseases. Studies on aromatic meroterpenoids isolated from Ganoderma lucidum have demonstrated significant antioxidant activity and neuroprotective effects mdpi.com.
One study investigated the effects of two aromatic meroterpenoids, lingzhine E and lingzhine F, on hydrogen peroxide (H₂O₂)-induced and amyloid-beta (Aβ)-induced cell death in human neuroblastoma SH-SY5Y cells mdpi.com. The findings revealed that these compounds could protect the neuronal cells from oxidative stress-induced damage in a dose-dependent manner mdpi.com. This suggests that the neuroprotective effects of these meroterpenoids are, at least in part, attributable to their antioxidant properties.
Further research on meroterpenoids from Ganoderma leucocontextum also supports the neuroprotective potential of this class of compounds. Two ganoleucoins were found to protect PC12 cells against H₂O₂-induced damage and to induce neurite outgrowth researchgate.net. The ability to promote neurite outgrowth is a crucial aspect of neuroprotection, as it indicates a potential for neuronal repair and regeneration.
Table 2: Neuroprotective Effects of Ganoderma Meroterpenoids in Preclinical Models
| Compound(s) | Cell Line | Stressor | Observed Effects |
|---|---|---|---|
| Lingzhine E & F | SH-SY5Y | H₂O₂ and Aβ | Protection against oxidative stress-induced cell death mdpi.com |
Elucidation of Molecular Targets and Signaling Pathways
The precise molecular targets and signaling pathways modulated by this compound remain to be fully elucidated. However, research on extracts from Ganoderma lucidum and its constituent compounds provides some clues into the potential mechanisms at play, particularly in the context of neuroprotection.
Studies have shown that extracts from Ganoderma lucidum can mitigate neuronal damage by modulating stress-activated protein kinase pathways. Specifically, treatment with Ganoderma extract has been observed to reduce the phosphorylation of c-Jun N-terminal kinase (JNK), c-Jun, and p38 mitogen-activated protein kinase (MAPK) in stressed neurons nih.gov. The JNK and p38 MAPK pathways are key signaling cascades involved in cellular responses to stress, inflammation, and apoptosis. By inhibiting the activation of these pathways, compounds within the extract, potentially including meroterpenoids like this compound, may exert their neuroprotective effects.
The antioxidant activity of Ganoderma meroterpenoids also points towards the modulation of cellular redox signaling pathways. By scavenging reactive oxygen species (ROS), these compounds can prevent the activation of downstream signaling cascades that lead to cellular damage and apoptosis mdpi.com. The inhibition of oxidative stress is a critical mechanism in neuroprotection, as many neurodegenerative diseases are associated with an imbalance in cellular redox homeostasis.
While direct evidence for this compound's interaction with specific molecular targets is not yet available, the existing data on related compounds suggests that its biological activities are likely mediated through the modulation of key signaling pathways involved in cellular stress, inflammation, and survival. Future research employing techniques such as molecular docking, proteomics, and transcriptomics will be crucial in identifying the direct molecular targets of this compound and unraveling its precise mechanisms of action.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Lingzhine E |
| Lingzhine F |
Structure Activity Relationship Sar Studies for Fornicin B Analogues
Impact of Structural Modifications on Biological Potency
Research on Fornicin B and related meroterpenoids has provided insights into how structural modifications influence their biological potency across various assays.
Cytotoxic Activity: this compound, along with Fornicin A and Fornicin C, has been investigated for its cytotoxic effects against Hep-2 human larynx carcinoma cells. These prenylated phenolic compounds demonstrated moderate cytotoxic activity naturalproducts.netnih.govresearchgate.net. The reported IC values for these compounds indicate their effectiveness in inhibiting the growth of Hep-2 cells, suggesting that the core meroterpenoid scaffold possesses inherent cytotoxic potential.
| Compound | Activity (Hep-2 cells) | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Fornicin A | Cytotoxic | 15-30 | naturalproducts.netnih.govresearchgate.net |
| This compound | Cytotoxic | 15-30 | naturalproducts.netnih.govresearchgate.net |
| Fornicin C | Cytotoxic | 15-30 | naturalproducts.netnih.govresearchgate.net |
Antioxidant Activity: this compound, Fornicin E, and several ganomycins (C, E, F, I), which are also aromatic meroterpenoids, have shown significant antioxidant effects in the DPPH radical scavenging assay monash.eduinvivochem.cn. The observed IC values suggest potent radical scavenging capabilities, comparable to or even stronger than positive controls like Trolox in some instances monash.edu. This indicates that the presence of the hydroquinone (B1673460) moiety common to these compounds is likely critical for their antioxidant properties invivochem.cn.
| Compound | Activity (DPPH Radical Scavenging) | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antioxidant | 6.00-8.20 | monash.eduinvivochem.cn |
| Fornicin E | Antioxidant | 6.00-8.20 | monash.eduinvivochem.cn |
| Ganomycin C | Antioxidant | 6.00-8.20 | monash.eduinvivochem.cn |
| Ganomycin F | Antioxidant | 6.00-8.20 | monash.eduinvivochem.cn |
| Ganomycin I | Antioxidant | 6.00-8.20 | monash.eduinvivochem.cn |
HIV-1 Protease Inhibition: Studies have also explored the anti-HIV-1 protease activity of this compound and related compounds. While Fornicin A exhibited weak anti-HIV-1 protease activity without cytotoxicity, Ganomycin I demonstrated significant inhibition of HIV-1 protease with an IC value of 1.0 µg/mL. Ganomycin B also showed notable inhibition with an IC of 7.5 µg/mL researchgate.netbiointerfaceresearch.com. This suggests that specific structural nuances among these meroterpenoids dictate their selectivity and potency against different biological targets.
| Compound | Activity (HIV-1 Protease Inhibition) | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Fornicin A | Weak inhibition | Not specified (weak) | nih.govresearchgate.net |
| This compound | Tested (cytotoxicity) | Not specified | biointerfaceresearch.com |
| Fornicin C | Tested (cytotoxicity) | Not specified | biointerfaceresearch.com |
| Ganomycin B | Significant inhibition | 7.5 | biointerfaceresearch.com |
| Ganomycin I | Significant inhibition | 1.0 | biointerfaceresearch.com |
General observations on meroterpenoids indicate that subtle changes in the stereochemistry of attached substituents can bring groups into close spatial vicinity, aiding the formation of unique structures like epoxides, which in turn can modify biological potency nih.gov. This highlights the importance of three-dimensional structure in the activity of these compounds.
Identification of Pharmacophoric Elements within the this compound Scaffold
Based on the observed biological activities of this compound and its analogues, several structural features appear to be critical pharmacophoric elements. A pharmacophore describes the spatial arrangement of molecular features essential for a compound's biological activity nih.govdergipark.org.trcolumbiaiop.ac.in.
1,2,4-Trisubstituted Phenyl Group: This aromatic moiety is a defining characteristic of Ganoderma meroterpenoids, including this compound monash.edunaturalproducts.net. Its presence is consistently observed in compounds exhibiting antioxidant and cytotoxic activities. The hydroxyl groups on this phenyl ring are likely crucial for hydrogen bonding interactions and radical scavenging ability, particularly for antioxidant activity invivochem.cn.
Polyunsaturated Terpenoid Part: The side chain, derived from the terpenoid biosynthetic pathway, is another key component monash.edu. Variations in the length, degree of unsaturation, and specific functionalization (e.g., presence of double bonds, methyl groups) within this terpenoid chain likely influence lipophilicity, flexibility, and specific interactions with biological targets.
Furan-2-one Lactone Ring: this compound contains a furan-2-one lactone ring nih.gov. This heterocyclic system, often featuring an unsaturated γ-ketoacid moiety, is a characteristic scaffold in many bioactive natural products d-nb.info. The carbonyl group within this lactone ring could be involved in hydrogen bonding or other polar interactions with target proteins.
Stereochemistry: As noted for meroterpenoids generally, the precise stereochemistry of substituents can significantly impact biological potency nih.gov. This suggests that the three-dimensional orientation of functional groups within the this compound scaffold is vital for optimal binding and activity.
The comparative data, such as the differing HIV-1 protease inhibition between Fornicin A, B, and Ganomycins B and I, suggests that specific modifications to the terpenoid side chain or the furanone ring, beyond the basic scaffold, are responsible for enhanced activity against particular targets. For instance, the structural differences between Ganomycin I (highly active against HIV-1 protease) and Fornicin A (weakly active) could pinpoint critical features for this specific inhibition.
Rational Design of Enhanced Bioactive this compound Derivatives
The insights gained from SAR studies on this compound and its natural analogues can inform the rational design of novel derivatives with enhanced bioactivity or improved selectivity. Rational design involves using structural and mechanistic information to guide the synthesis of new compounds acs.org.
Key strategies for rational design of this compound derivatives could include:
Modifications of the Hydroxyl Groups on the Phenyl Ring: Given their likely role in antioxidant activity and potential for hydrogen bonding, systematic modification (e.g., methylation, esterification, or introduction of other electron-donating/withdrawing groups) could fine-tune their electronic properties and interaction capabilities.
Alterations to the Terpenoid Side Chain: Varying the length, branching, or degree of unsaturation of the polyunsaturated terpenoid chain could impact lipophilicity, membrane permeability, and specific interactions with hydrophobic pockets in target proteins. Introduction of polar groups or cyclic structures within this chain could also be explored.
Derivatization of the Furan-2-one Lactone Ring: Modifications to the lactone ring, particularly the unsaturated γ-ketoacid moiety, could influence its reactivity and stability, as well as its ability to engage in specific interactions. For example, changing the oxidation state or introducing additional substituents on the furanone ring could alter its binding profile.
Stereochemical Control: Given the importance of stereochemistry in meroterpenoid activity, synthetic efforts focusing on controlling the absolute configuration of chiral centers in this compound derivatives would be paramount to optimize potency and selectivity.
Bioisosteric Replacements: Replacing key functional groups with bioisosteres could lead to improved metabolic stability, bioavailability, or modified target selectivity while retaining or enhancing desired biological activity.
While explicit rational design studies on synthetically modified this compound derivatives are not extensively detailed in the current literature, the comparative analysis of its natural analogues provides a strong foundation. For example, the divergent total synthesis of Fornicin A and related compounds highlights the chemical accessibility of key structural motifs, which is a prerequisite for systematic SAR exploration and rational design d-nb.inforesearchgate.net. Computational methods, such as pharmacophore modeling and molecular docking, could be employed to predict optimal modifications and screen virtual libraries of designed derivatives, further accelerating the discovery of enhanced bioactive this compound analogues biointerfaceresearch.comnih.govdergipark.org.trcolumbiaiop.ac.in.
Advanced Analytical Methodologies in Fornicin B Research
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis of Fornicin B within crude extracts or purified fractions. This technique separates compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for precise quantification of individual components in a mixture. waters.comchromatographyonline.comsepscience.com
In the context of natural product analysis, reversed-phase HPLC (RP-HPLC) is commonly utilized for its ability to separate non-polar or weakly polar compounds like meroterpenoids. rsc.org The efficiency and resolution of HPLC separations are influenced by several parameters, including the type of stationary phase (e.g., C18 column), the composition and flow rate of the mobile phase, and the column temperature. waters.comchromatographyonline.comsepscience.comchromtech.com Detection is typically achieved using UV detectors set at an appropriate wavelength where the analyte absorbs light. waters.com
While specific quantitative data for this compound via HPLC were not directly available in the provided search results, the methodology applied to similar Ganoderma metabolites, such as ganoderic acids or other flavonoids, provides a representative framework. carlroth.comchromatographyonline.com For instance, a common setup might involve a C18 analytical column with a gradient elution using mobile phases composed of water and an organic solvent (e.g., acetonitrile) often acidified with formic acid to optimize peak shape and separation. waters.com
Table 1: Representative HPLC Parameters for Meroterpenoid Analysis
| Parameter | Typical Value/Description |
| Column Type | C18 reversed-phase (e.g., CORTECS™ C18+, 2.7 µm, 2.1 x 75 mm) waters.com |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water waters.com |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile waters.com |
| Flow Rate | 0.6 mL/min waters.com |
| Gradient | Variable, e.g., 5–90% B in 4 min waters.com |
| Column Temperature | Typically 25–40 °C chromtech.com |
| Detection | UV detection (wavelength dependent on analyte) |
Quantitative analysis by HPLC involves establishing a calibration curve using known concentrations of a pure standard of this compound. The peak area or height of this compound in a sample is then compared to this curve to determine its concentration. Factors such as retention time stability, linearity, limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision are critical validation parameters for a robust quantitative HPLC method. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Profiling and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique extensively used for the profiling and identification of this compound and other natural products within complex mixtures. nih.govresearchgate.netnih.govamazonaws.com This method combines the separation efficiency of liquid chromatography with the high sensitivity and specificity of mass spectrometry, allowing for the detection and identification of compounds even at trace levels. rsc.orgmdpi.com
For meroterpenoids like this compound, Electrospray Ionization (ESI) is a commonly employed ionization technique, capable of producing protonated or deprotonated molecular ions ([M+H]+ or [M-H]-) that provide accurate molecular weight information. nih.govrsc.orgnih.gov High-resolution mass spectrometry (HRMS) is often coupled with LC to provide highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. mdpi.comresearchgate.net
The tandem mass spectrometry (MS/MS) component involves fragmenting the precursor ions and analyzing the resulting fragment ions. These fragmentation patterns serve as unique fingerprints for compound identification and structural elucidation. rsc.orgnih.gov Researchers have utilized LC-MS methods to identify major triterpenes and lanostanoids in Ganoderma mushrooms by comparing retention times and mass fragmentation patterns with reference standards. carlroth.com While specific fragmentation data for this compound were not detailed in the provided search results, its structural elucidation has indeed involved mass spectrometry. mdpi.com
Table 2: Representative LC-MS/MS Data for Meroterpenoid Identification
| Analyte (Example) | Molecular Formula | Precursor Ion (m/z) | Fragment Ions (m/z) | Ionization Mode | Reference (Type) |
| Compound 16 (Flavonoid Aglycone) | C22H28O5 (Hypothetical) | 359 [M-H]- | 344, 329, 314, 195 | Negative ESI | amazonaws.com (Example) |
| Compound 30 (Lignan) | C22H28O5 (Hypothetical) | 357 [M-H]- | 342, 151, 136 | Negative ESI | rsc.org (Example) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Fingerprinting
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unequivocal structural elucidation and fingerprinting of organic compounds, including complex natural products like this compound. chromtech.comsigmaaldrich.comsci-hub.se It provides detailed information about the connectivity of atoms and the spatial arrangement of a molecule.
For this compound, its structural elucidation has been confirmed to involve NMR spectroscopy. mdpi.com Both one-dimensional (1D) NMR, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, and two-dimensional (2D) NMR experiments are routinely employed. 1D NMR spectra provide chemical shifts and integration values for protons, and chemical shifts for carbons, which are characteristic of their electronic environment within the molecule. chromatographyonline.comsigmaaldrich.comsci-hub.se
2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for establishing correlations between protons and carbons, and for determining long-range connectivities and spatial proximities. chromtech.comsigmaaldrich.com For instance, the ¹H NMR spectrum of meroterpenoids from Ganoderma species often reveals characteristic spin systems, such as an ABX system for aromatic protons, while ¹³C NMR and DEPT spectra indicate the presence of various carbon types (e.g., methyl, methylene, methine, and non-protonated carbons). sigmaaldrich.com
Table 3: Representative NMR Data for a Ganoderma Meroterpenoid (e.g., Fornicin C analog)
| Position | ¹H NMR Chemical Shift (δH, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C NMR Chemical Shift (δC, ppm) |
| H-3 | 7.26 | d | 3.0 | (Corresponding Carbon) |
| H-5 | 7.01 | dd | 8.9, 3.0 | (Corresponding Carbon) |
| H-6 | 6.78 | d | 8.9 | (Corresponding Carbon) |
| Ketone C | - | - | - | 204.1 |
| Carboxyl C | - | - | - | 177.4 |
| Methyl C | - | - | - | (Various) |
| sp³ Methylene C | - | - | - | (Various) |
| sp² Methine C | - | - | - | (Various) |
Emerging Spectroscopic and Chromatographic Techniques for Complex Mixture Analysis
The field of analytical chemistry is continuously evolving, with new techniques and advancements enhancing the analysis of complex natural product mixtures. For meroterpenoids like this compound, these emerging methodologies offer improved speed, resolution, and comprehensive data acquisition.
Ultra-High Performance Liquid Chromatography (UHPLC/UPLC): This advanced form of HPLC utilizes smaller particle sizes and higher pressures, leading to significantly faster separations, improved resolution, and increased sensitivity compared to conventional HPLC. waters.comchromtech.commdpi.com UHPLC is increasingly coupled with high-resolution mass spectrometry (UHPLC-HRMS) for comprehensive metabolomic and lipidomic profiling of complex biological samples. researchgate.net This combination is highly beneficial for the rapid and detailed analysis of meroterpenoids in Ganoderma extracts.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a powerful hyphenated technique that directly links chromatographic separation with NMR spectroscopy. This allows for the online acquisition of NMR spectra of individual compounds as they elute from the LC column, providing real-time structural information without the need for laborious fraction collection and solvent removal. rsc.orgamazonaws.com For complex mixtures containing numerous structurally similar meroterpenoids, LC-NMR offers a unique advantage for unambiguous structural elucidation.
Artificial Intelligence (AI) and Machine Learning (ML) in Chromatography: AI and ML are transforming chromatographic analysis by enabling automation, optimizing method development, and enhancing data processing and interpretation. rsc.org These computational approaches can predict retention times, improve peak detection and alignment, and integrate with chemometric models for advanced data analysis. rsc.org The application of AI to chromatographic data of meroterpenoids could lead to more efficient discovery and characterization of novel compounds, as well as improved quality control of natural product extracts.
These advanced and emerging techniques, in conjunction with traditional methods, provide a powerful arsenal (B13267) for the in-depth investigation of this compound and its role within the diverse chemical landscape of Ganoderma species.
Future Directions and Research Perspectives on Fornicin B
In-depth Mechanistic Investigations of Biological Activities
While Fornicin B has demonstrated several biological activities, a critical future direction involves conducting in-depth mechanistic investigations to unravel the precise molecular pathways through which it exerts its effects. This compound has been reported to exhibit cytotoxicity against Hep-2 cells mdpi.comnih.govresearchgate.netresearchgate.net and possesses significant antioxidant activity mdpi.comnih.govresearchgate.netmdpi.comnih.govpreprints.org. Furthermore, it has shown an inhibitory effect on monocyte chemotactic protein-1 (MCP-1) expression in high-glucose-induced mesangial cells frontiersin.orgnih.govnih.gov.
Detailed mechanistic studies are needed to identify specific protein targets, enzyme inhibition profiles, and signaling pathways modulated by this compound. For instance, understanding the exact mechanism behind its antioxidant capacity, beyond general radical scavenging, could reveal novel therapeutic strategies for oxidative stress-related diseases researchgate.netmdpi.comnih.govpreprints.org. Similarly, elucidating how this compound induces cytotoxicity in cancer cells could pave the way for its development as an anticancer agent mdpi.comnih.govresearchgate.netresearchgate.net.
Table 1: Reported Biological Activities of this compound and Related Meroterpenoids
| Compound Name | Source Organism | Biological Activity | Key Findings / IC50 | References |
| This compound | Ganoderma fornicatum, G. capense, G. lucidum | Cytotoxic, Antioxidant, MCP-1 Inhibition | Cytotoxic to Hep-2 cells; Radical scavenging activity (IC50: 6.00–8.20 µg/mL); Inhibited MCP-1 expression | mdpi.comnih.govresearchgate.netfrontiersin.orgnih.govnih.govpreprints.orgresearchgate.netresearchgate.net |
| Fornicin E | Ganoderma capense | Antioxidant | Stronger DPPH scavenging activity than vitamin E | nih.govrhhz.net |
| Ganomycin I | Ganoderma species | Cytotoxic, Anti-diabetic, Anti-HIV protease, Antioxidant, Anti-rheumatic, MCP-1 Inhibition | Moderate activity against Gram-positive bacteria; Inhibited MCP-1 expression | mdpi.comnih.govresearchgate.netfrontiersin.orgnih.govnih.govpreprints.orgresearchgate.netnih.gov |
| Ganocapensins A & B | Ganoderma capense | Antioxidant | Radical scavenging activity (IC50: 6.00–8.20 µg/mL) | researchgate.netnih.govpreprints.org |
| Chizhine F | Ganoderma lucidum | MCP-1 Inhibition | Significantly inhibited MCP-1 and fibronectin production in a dose-dependent manner | frontiersin.orgnih.govnih.gov |
Exploration of Novel Biosynthetic Enzymes and Genetic Engineering
The biosynthesis of meroterpenoids like this compound is a complex process involving both terpenoid and polyketide synthesis pathways frontiersin.orgnih.govnih.govmonash.edursc.org. Aromatic prenyltransferase is a key enzyme in the prenylation of aromatic compounds, a crucial step in meroterpenoid formation nih.gov. Future research should focus on identifying and characterizing novel enzymes involved in the specific biosynthetic steps leading to this compound. This includes enzymes responsible for the unique cyclization patterns, oxygenation, and other modifications that contribute to its specific structure.
The advent of advanced genome sequencing technologies and improved analysis of natural product biosynthesis pathways offers significant opportunities for functional identification of these enzymes mdpi.com. Genetic engineering approaches, such as CRISPR-Cas9, can be employed to manipulate the biosynthesis of secondary metabolites in fungi researchgate.net. Overexpression of key genes in the terpene synthesis pathway, such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR), squalene (B77637) synthase (SQS), and lanosterol (B1674476) synthase (LS), could potentially enhance this compound production mdpi.com. Conversely, inhibiting transcription factors that negatively regulate terpene synthesis could also promote its biosynthesis mdpi.com. Such studies are vital for developing more efficient and sustainable methods for producing this compound and its analogs.
Development of Chemoenzymatic Synthesis Strategies
The isolation of this compound and other Ganoderma meroterpenoids from natural sources often yields only small quantities (e.g., 56 mg from 200 kg of G. cochlear for a related compound) d-nb.info. This limited availability hinders extensive biological evaluation and potential drug development. Therefore, developing efficient and scalable synthetic strategies is a significant future direction.
Discovery of Undiscovered Biological Roles and Targets
Current research on this compound has identified its cytotoxic, antioxidant, and anti-inflammatory properties mdpi.comnih.govresearchgate.netfrontiersin.orgnih.govmdpi.comnih.govpreprints.orgresearchgate.netresearchgate.net. However, the broad spectrum of biological activities observed in other meroterpenoids—including anti-cholinesterase, antibacterial, antiviral, antidiabetic, antineoplastic, cardioprotective, and neuroprotective effects—suggests that this compound might possess undiscovered biological roles and targets researchgate.netfrontiersin.orgnih.govnih.govpreprints.orgresearchgate.net.
Future research should employ high-throughput screening assays and advanced omics technologies (e.g., proteomics, metabolomics) to systematically explore novel biological activities. This could involve screening this compound against a wider range of disease models, including neurodegenerative disorders, metabolic diseases, and various infectious agents nih.govpreprints.org. Identifying specific molecular targets within these pathways is crucial for understanding its full therapeutic potential and for rational drug design. For instance, given the neuroprotective potential of meroterpenoids, further investigation into this compound's effects on amyloid plaque toxicity or BACE1 inhibition could be warranted nih.govpreprints.org.
Expanding Structural Diversity through Combinatorial Biosynthesis
The structural diversity of meroterpenoids contributes significantly to their wide range of biological activities frontiersin.orgnih.govmonash.edursc.org. Combinatorial biosynthesis, which involves manipulating biosynthetic pathways to generate novel or modified compounds, presents a powerful strategy for expanding the structural diversity of this compound and its derivatives.
This approach could involve:
Precursor Engineering : Introducing different polyketide or terpenoid precursors into the biosynthetic machinery to create hybrid molecules.
Enzyme Swapping : Substituting native biosynthetic enzymes with homologous enzymes from other organisms to alter reaction specificities and produce new structural variants.
Pathway Hybridization : Combining parts of the this compound biosynthetic pathway with pathways from other natural product classes to generate structurally diverse compounds with potentially enhanced or novel bioactivities.
Such strategies, coupled with high-throughput screening, could lead to the discovery of this compound analogs with improved potency, selectivity, or entirely new therapeutic applications.
Q & A
Q. How should conflicting interpretations of this compound’s mechanism be addressed in peer-reviewed submissions?
- Methodological Answer : Frame contradictions as hypotheses (e.g., "Context-dependent modulation of Pathway X"). Provide in silico docking simulations (AutoDock Vina) and mutagenesis data to support competing models. Invite third-party validation via open-source platforms (e.g., Addgene for plasmid sharing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
